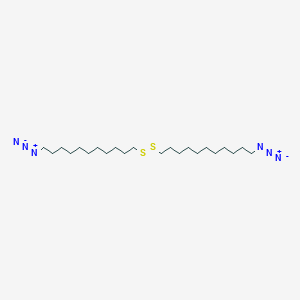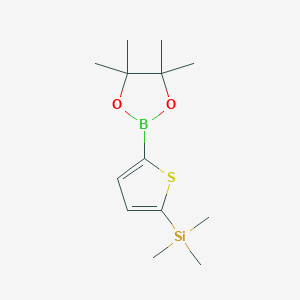
Bis(11-azidoundecyl) disulfide
Übersicht
Beschreibung
Bis(11-azidoundecyl) disulfide is a chemical compound with the empirical formula C22H44N6S2 . It has a molecular weight of 456.75 . The compound is available for research and development use .
Molecular Structure Analysis
The molecular structure of Bis(11-azidoundecyl) disulfide consists of two 11-azidoundecyl groups connected by a disulfide bond . The InChI string representation of the molecule isInChI=1S/C22H44N6S2/c23-27-25-19-15-11-7-3-1-5-9-13-17-21-29-30-22-18-14-10-6-2-4-8-12-16-20-26-28-24/h1-22H2 . Physical And Chemical Properties Analysis
Bis(11-azidoundecyl) disulfide is a liquid at room temperature . It has a molecular weight of 456.8 g/mol . The compound has a complexity of 397 and a topological polar surface area of 79.3 Ų .Wissenschaftliche Forschungsanwendungen
Self-Healing Materials
Bis(11-azidoundecyl) disulfide has implications in the development of self-healing materials. A study highlighted the use of aromatic disulfide metathesis, where compounds like bis(4-aminophenyl) disulfide serve as dynamic crosslinkers in designing self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature without requiring catalysts or external intervention (Rekondo et al., 2014).
Vulcanization in Polymer Science
In polymer science, especially in vulcanization, bis(11-azidoundecyl) disulfide plays a crucial role. A study on Bis(diisopropyl)thiophosphoryl disulfide (DIPDIS) as a sulfur donor in cis-1,4-polyisoprene vulcanization reveals that these disulfides are integral in forming poly- and disulfidic crosslinks, enhancing the thermal and oxidative aging behavior of vulcanizates (Pimblott et al., 1975).
Electrosynthesis
Bis(11-azidoundecyl) disulfide is significant in electrosynthesis processes. The electrosynthesis of hetero-hetero atom bonds, like Bis(dialkylthiocarbamoyl) disulfides from dialkylamines and carbon disulfide, demonstrates the compound's utility in creating complex chemical structures through electrolysis (Torii et al., 1978).
Pharmaceutical and Biomedical Research
In the field of pharmaceutical and biomedical research, bis(11-azidoundecyl) disulfide is used in synthesizing oligodeoxyribonucleotide phosphorothioate analogues. New sulfurizing agents like bis(benzenesulfonyl)disulfide and others are developed for automated synthesis, showcasing the compound's relevance in creating biologically significant structures (Efimov et al., 1995).
Structural Chemistry
In structural chemistry, studies on bis(organothiophosphoryl) disulfides, including their crystal and molecular structures, reveal insights into the dynamics of these compounds. This research contributes to understanding the structural properties and potential applications of bis(11-azidoundecyl) disulfide in materials science and chemistry (Knopik et al., 1993).
Weak Sulfur Interactions and Hydrogen Bonds
The study of bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives provides insights into weak sulfur interactions and hydrogen bonds, which are crucial in understanding the molecular behavior of bis(11-azidoundecyl) disulfide and similar compounds (Esparza-Ruiz et al., 2007).
Safety and Hazards
Bis(11-azidoundecyl) disulfide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate personal protective equipment, including gloves and eye protection . If inhaled, move to fresh air and seek medical attention if symptoms persist . In case of skin or eye contact, rinse with plenty of water and seek medical advice .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Bis(11-azidoundecyl) disulfide is a complex chemical compound with the empirical formula C22H44N6S2 It’s known that disulfides generally interact with thiol groups in biological systems .
Mode of Action
Based on the general behavior of disulfides, it can be inferred that bis(11-azidoundecyl) disulfide may undergo redox reactions with thiol groups, leading to the formation of new disulfide bonds .
Biochemical Pathways
Disulfides are known to play a role in various biochemical processes, including protein folding and stabilization .
Result of Action
The formation of disulfide bonds can lead to changes in protein structure and function .
Eigenschaften
IUPAC Name |
1-azido-11-(11-azidoundecyldisulfanyl)undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N6S2/c23-27-25-19-15-11-7-3-1-5-9-13-17-21-29-30-22-18-14-10-6-2-4-8-12-16-20-26-28-24/h1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGNSCLNVXDBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCCSSCCCCCCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722899 | |
| Record name | 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(11-azidoundecyl) disulfide | |
CAS RN |
881375-91-3 | |
| Record name | 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(11-azidoundecyl) disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B1506917.png)




![Benzo[1,2-b:4,5-b']difuran](/img/structure/B1506952.png)



![methyl 7-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1506965.png)
